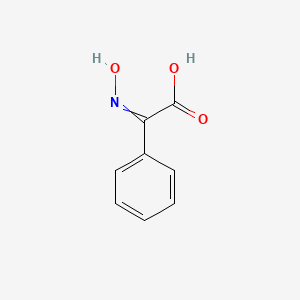

2-(Hydroxyimino)-2-phenylacetic acid

Description

Significance of the Oxime Moiety in Contemporary Organic Chemistry

The oxime functional group, characterized by the general formula RR'C=N−OH, is a cornerstone in the field of organic chemistry. wikipedia.org An oxime is formally an imine with a hydroxyl group attached to the nitrogen atom. ucla.edu Depending on the substituents, if R' is a hydrogen atom, the compound is an aldoxime; if it is an organic group, it is a ketoxime. wikipedia.org The synthesis of oximes is typically a straightforward condensation reaction between an aldehyde or a ketone and hydroxylamine (B1172632). wikipedia.orgnih.gov This reaction is so reliable that it is often used for the purification and characterization of carbonyl compounds. ijprajournal.com

The significance of the oxime moiety stems from its remarkable versatility and reactivity. Oximes serve as crucial intermediates in a wide array of chemical transformations. One of the most prominent reactions is the Beckmann rearrangement, where an oxime is converted into an amide under acidic conditions. wikipedia.org This rearrangement is of immense industrial importance, forming the basis for the synthesis of caprolactam, the monomer used to produce Nylon 6. wikipedia.orgacs.org

Furthermore, oximes can be readily converted into other valuable functional groups. Reduction of oximes yields amines, while dehydration provides a route to nitriles. wikipedia.orgijprajournal.com The oxime group is also found in numerous biologically active compounds and pharmaceuticals, including antibiotics and antidotes for nerve agents like pralidoxime. wikipedia.orgrsc.org The ability of oximes to act as ligands and sequestering agents for metal ions is another key application, famously demonstrated by dimethylglyoxime's use in the analysis of nickel. wikipedia.orgrsc.org This diverse reactivity underscores the pivotal role of oximes in modern organic synthesis, from industrial-scale production to the development of fine chemicals and pharmaceuticals. ijprajournal.comrsc.org

Overview of α-Oxo Acid Oximes as Versatile Synthetic Precursors

Within the broad class of oximes, α-oxo acid oximes represent a particularly useful subclass of compounds. These molecules possess both an oxime and a carboxylic acid functional group attached to the same carbon atom, a structural feature that endows them with unique reactivity and makes them highly versatile synthetic precursors.

The presence of adjacent functional groups allows for a range of selective transformations. For instance, α-oxo-aldoximes can be oxidized to generate α-oxo-nitrile oxides, which are reactive intermediates capable of participating in cycloaddition reactions to form complex heterocyclic systems. acs.org The dual functionality also makes them valuable building blocks in peptide and medicinal chemistry. They can be incorporated into peptide chains to create pseudopeptides with modified backbones, such as the aldoxime (ψ[CH=N-O]) link, which can act as enzyme inhibitors. nih.gov

The synthesis of these precursors can be achieved through various methods, including the oximation of α-keto acids or the amidation of 2-hydroxyiminoacetic acid esters. ijprajournal.com Their utility is demonstrated in their application as intermediates for biologically active molecules and in the construction of diverse organic structures. The ability to manipulate both the oxime and carboxylic acid functionalities provides chemists with a powerful tool for molecular design and synthesis.

Properties

Molecular Formula |

C8H7NO3 |

|---|---|

Molecular Weight |

165.15 g/mol |

IUPAC Name |

2-hydroxyimino-2-phenylacetic acid |

InChI |

InChI=1S/C8H7NO3/c10-8(11)7(9-12)6-4-2-1-3-5-6/h1-5,12H,(H,10,11) |

InChI Key |

NRNOFFFWOYJUCR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=NO)C(=O)O |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization of 2 Hydroxyimino 2 Phenylacetic Acid

Vibrational Spectroscopy for Functional Group Analysis (FTIR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is a powerful tool for identifying the functional groups present in a molecule by analyzing their characteristic vibrational frequencies.

FTIR Spectroscopy: The FTIR spectrum of 2-(Hydroxyimino)-2-phenylacetic acid exhibits distinct absorption bands that correspond to the stretching and bending vibrations of its constituent bonds. The presence of the carboxylic acid group is confirmed by a broad O-H stretching band, typically observed in the region of 3300-2500 cm⁻¹, and a sharp, intense C=O stretching band around 1700 cm⁻¹. The C=N stretching vibration of the oxime group is also a key feature, appearing in the 1680-1620 cm⁻¹ range. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the C=C stretching vibrations of the phenyl ring appear in the 1600-1450 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. The Raman spectrum of this compound would also show characteristic peaks for the phenyl ring, carboxylic acid, and oxime functional groups. The symmetric stretching of the aromatic ring often gives a strong signal in Raman spectra. Analysis of related compounds like phenylacetic acid and mandelic acid has been used to assign vibrational wavenumbers based on combined theoretical and experimental data. nih.gov

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| O-H Stretch (Carboxylic Acid) | 3300 - 2500 (broad) |

| Aromatic C-H Stretch | > 3000 |

| C=O Stretch (Carboxylic Acid) | ~1700 |

| C=N Stretch (Oxime) | 1680 - 1620 |

| C=C Stretch (Aromatic) | 1600 - 1450 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

NMR spectroscopy is an indispensable technique for determining the precise arrangement of atoms within a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound provides information about the different types of protons and their chemical environments. The protons of the phenyl group typically appear as a multiplet in the aromatic region (δ 7.0-8.0 ppm). The acidic proton of the carboxylic acid group is usually observed as a broad singlet at a downfield chemical shift (δ 10-13 ppm), while the hydroxyl proton of the oxime group also gives a singlet, with its chemical shift being dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the different carbon environments in the molecule. The carbonyl carbon of the carboxylic acid is characteristically found at a high chemical shift (δ 160-180 ppm). The carbon of the C=N oxime group also appears in the downfield region. The carbons of the phenyl ring typically resonate in the range of δ 120-140 ppm.

| ¹H NMR | Typical Chemical Shift (δ, ppm) | ¹³C NMR | Typical Chemical Shift (δ, ppm) |

| Phenyl H | 7.0 - 8.0 (multiplet) | Carbonyl C | 160 - 180 |

| Carboxyl H | 10 - 13 (broad singlet) | C=N Carbon | Downfield region |

| Oxime OH | Variable (singlet) | Phenyl C | 120 - 140 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions of the phenyl ring and the C=N and C=O chromophores. The presence of the conjugated system involving the phenyl ring and the imino group can influence the position and intensity of these absorption bands. Studies on similar compounds, such as DL-mandelic acid, have shown a lower cut-off wavelength around 257 nm. researchgate.net

X-ray Diffraction Analysis for Solid-State Molecular Structure and Crystal Packing

Mass Spectrometry for Molecular Ion Identification and Fragmentation Patterns

Mass spectrometry is used to determine the molecular weight of a compound and to study its fragmentation patterns, which can provide further structural information. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would correspond to its molecular weight. The fragmentation pattern would likely involve the loss of small, stable molecules such as H₂O, CO₂, and HCN from the molecular ion, providing clues about the connectivity of the atoms.

Computational and Theoretical Studies on 2 Hydroxyimino 2 Phenylacetic Acid and Oxime Systems

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. For 2-(hydroxyimino)-2-phenylacetic acid, DFT calculations would typically be employed to determine its most stable three-dimensional conformation (optimized geometry) and to derive various electronic properties. Such studies form the basis for more advanced computational analyses.

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity and the outcomes of chemical reactions. wikipedia.orglibretexts.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor. libretexts.orgyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. youtube.com A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the distribution of the HOMO and LUMO would indicate the likely sites for nucleophilic and electrophilic attack, respectively. The phenyl ring, carboxylic acid, and oxime groups would all influence the energies and spatial distributions of these orbitals.

Table 1: Conceptual Frontier Molecular Orbital Data This table is illustrative, as specific computational results for this compound were not found in the searched literature. It demonstrates the typical data generated in an FMO analysis.

| Parameter | Energy (eV) | Description |

| EHOMO | Value | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | Value | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | Value | ΔE = ELUMO - EHOMO |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive behavior. researchgate.netwolfram.com An MEP map displays the electrostatic potential on the electron density surface, using a color scale to indicate different potential regions. wolfram.com

Red regions indicate areas of negative electrostatic potential, which are rich in electrons and are susceptible to electrophilic attack. For this compound, these would be expected around the oxygen atoms of the carboxylic acid and oxime groups. researchgate.net

Blue regions represent positive electrostatic potential, corresponding to electron-deficient areas that are prone to nucleophilic attack. These would likely be found around the acidic hydrogen of the carboxyl group and the hydrogen of the oxime group. researchgate.net

Green regions denote areas of neutral or near-zero potential, typically found over nonpolar parts of the molecule like the carbon atoms of the phenyl ring. researchgate.net

The MEP map provides a clear picture of the molecule's polarity and the sites most likely to engage in intermolecular interactions, such as hydrogen bonding. mdpi.com

Table 2: Conceptual Molecular Electrostatic Potential (MEP) Data This table is illustrative and shows the type of data that would be obtained from an MEP analysis of this compound.

| Region of Molecule | Color on MEP Map | Electrostatic Potential (a.u.) | Implied Reactivity |

| Carboxyl Oxygen (C=O) | Red | Negative (e.g., -0.05) | Site for electrophilic attack |

| Oxime Oxygen (-NOH) | Red | Negative (e.g., -0.04) | Site for electrophilic attack |

| Carboxyl Hydrogen (-OH) | Blue | Positive (e.g., +0.05) | Site for nucleophilic attack; H-bond donor |

| Oxime Hydrogen (-OH) | Blue | Positive (e.g., +0.04) | Site for nucleophilic attack; H-bond donor |

| Phenyl Ring | Green/Yellow | Near-zero | Nonpolar interactions |

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure of a molecule in terms of localized electron-pair "bonding" units. researchgate.netnih.gov It examines charge transfer and delocalization effects by analyzing the interactions between filled (donor) and empty (acceptor) orbitals. researchgate.net The strength of these interactions is quantified by the second-order perturbation energy, E(2).

Table 3: Conceptual Natural Bond Orbital (NBO) Analysis Data This table is illustrative and provides examples of the kind of donor-acceptor interactions and stabilization energies that NBO analysis would reveal for this compound.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| LP(1) O (carboxyl C=O) | π(C-O) | Value | π-conjugation |

| LP(1) O (carboxyl -OH) | σ(C-O) | Value | Hyperconjugation |

| LP(1) N (oxime) | π(C-C) (phenyl) | Value | Resonance |

| π(C-C) (phenyl) | π(C=N) (oxime) | Value | π-conjugation |

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is a powerful method for elucidating the detailed step-by-step mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a complete potential energy surface for a reaction can be mapped out. This allows for the determination of activation barriers and reaction rates, providing insights into which reaction pathways are most favorable.

While specific computational studies on the reaction mechanisms of this compound were not identified in the literature search, a general approach would involve using DFT to locate the transition state structures for potential reactions, such as esterification, decarboxylation, or rearrangements. The calculated energy barriers would help in predicting the feasibility and outcome of these reactions under different conditions.

Supramolecular Interactions and Crystal Engineering Simulations

The way molecules arrange themselves in the solid state is governed by a network of non-covalent interactions, a field studied by crystal engineering and supramolecular chemistry. Computational simulations can predict and analyze these interactions, which are vital for understanding a compound's physical properties.

While specific crystal engineering simulations for this compound were not found, the crystal structures of closely related compounds provide significant insight into the likely supramolecular interactions. For instance, studies on other phenyl-oxime derivatives reveal the prevalence of strong hydrogen bonds. nih.govresearchgate.net In the crystal packing of these molecules, O-H···N and O-H···O hydrogen bonds are common, often forming dimers or chains. nih.govresearchgate.net For example, in 2-[2-(hydroxyimino)-1-phenylpropylidene]-N-phenylhydrazinecarbothioamide, the hydroxyimino groups form inversion dimers through O—H⋯N hydrogen bonds. nih.gov Similarly, the structure of methyl 2-hydroxyimino-3-phenyl-propionate exhibits O–H···N and O–H···O intermolecular hydrogen bonds. researchgate.net

Table 4: Common Supramolecular Interactions in Phenyl-Oxime Systems Based on crystal structure data from related compounds. nih.govresearchgate.netresearchgate.net

| Interaction Type | Donor | Acceptor | Typical Motif |

| Hydrogen Bond | O-H (oxime) | N (oxime) | Dimer, Chain |

| Hydrogen Bond | O-H (oxime) | O (carboxyl) | Chain, Sheet |

| Hydrogen Bond | O-H (carboxyl) | O (carboxyl) | Dimer |

| Hydrogen Bond | O-H (carboxyl) | N (oxime) | Dimer, Chain |

| Weak Interaction | C-H (phenyl) | O (carboxyl/oxime) | Packing stabilization |

| Weak Interaction | π (phenyl) | π (phenyl) | π-π stacking |

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods, particularly DFT, are widely used to predict spectroscopic parameters such as vibrational frequencies (Infrared and Raman), which can then be compared with experimental spectra to confirm molecular structures and assign spectral bands. nih.govresearchgate.net

Although a direct computational and experimental spectral analysis for this compound is not available in the searched literature, a study on the closely related mandelic acid (2-hydroxy-2-phenylacetic acid) demonstrates the utility of this approach. In that study, DFT calculations at the B3LYP level were used to compute the vibrational wavenumbers. The calculated frequencies, after scaling, showed good agreement with the experimental IR and Raman spectra, allowing for a detailed assignment of the vibrational modes. A similar methodology would be highly applicable to this compound to predict its spectroscopic signatures and aid in its experimental characterization.

Table 5: Illustrative Comparison of Calculated vs. Experimental Vibrational Frequencies This table is conceptual and illustrates how data would be presented for this compound, based on methodologies applied to similar molecules.

| Vibrational Mode | Calculated Wavenumber (cm-1) | Experimental Wavenumber (cm-1) | Assignment |

| ν(O-H) | Value | Value | Carboxylic acid O-H stretch |

| ν(C=O) | Value | Value | Carboxylic acid C=O stretch |

| ν(C=N) | Value | Value | Oxime C=N stretch |

| ν(N-O) | Value | Value | Oxime N-O stretch |

| ν(C-H) | Value | Value | Phenyl C-H stretch |

Analysis of Non-Covalent Interactions (e.g., NCIplot, QTAIM)

Computational and theoretical studies are pivotal in elucidating the intricate network of non-covalent interactions that govern the molecular structure, stability, and reactivity of chemical systems. For this compound and related oxime systems, methodologies such as the Non-Covalent Interaction (NCI) plot and the Quantum Theory of Atoms in Molecules (QTAIM) provide profound insights into these weak forces. mdpi.comnih.gov These approaches allow for the visualization and quantification of interactions like hydrogen bonds, van der Waals forces, and steric repulsions, which are crucial in understanding molecular aggregation, crystal packing, and interactions with biological targets. nih.govnih.govresearchgate.net

The NCIplot method is a powerful tool for visualizing non-covalent interactions in real space. jussieu.frnih.gov It is based on the electron density (ρ) and its reduced density gradient (s). nih.govresearchgate.net By plotting s against ρ, different types of interactions can be identified and visualized as isosurfaces. researchgate.net Typically, these isosurfaces are color-coded to distinguish the nature of the interaction:

Blue isosurfaces indicate strong, attractive interactions, such as hydrogen bonds.

Green isosurfaces represent weak, delocalized interactions, characteristic of van der Waals forces.

Red isosurfaces signify repulsive interactions, such as steric clashes. researchgate.net

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, offers a rigorous method to analyze the topology of the electron density. amercrystalassn.org Within this framework, chemical bonds and interactions are identified by the presence of a bond critical point (BCP) between two atoms. researchgate.netnih.gov The properties of the electron density at this BCP provide quantitative information about the nature and strength of the interaction. researchgate.net Key topological parameters at a BCP include:

Electron density (ρ(r)) : Its value correlates with the bond strength.

Laplacian of the electron density (∇²ρ(r)) : The sign of the Laplacian distinguishes between shared-shell interactions (covalent bonds, ∇²ρ(r) < 0) and closed-shell interactions (non-covalent interactions, ∇²ρ(r) > 0). nih.gov

Total electron energy density (H(r)) : The sign of H(r) can also help characterize the interaction, with H(r) < 0 suggesting a degree of covalent character. researchgate.net

In a study on the crystal structure of Oxyma, DFT calculations combined with QTAIM and NCIplot analyses were used to characterize the interplay of hydrogen bonds and π-hole interactions. mdpi.com The analyses revealed the presence of OH···O and OH···N hydrogen bonds, which contribute to the formation of infinite one-dimensional assemblies in the solid state. mdpi.com The NCIplot analysis visually confirmed these interactions with extended green isosurfaces, indicating their attractive nature. mdpi.com

The QTAIM analysis provided quantitative data for the interactions. For instance, each hydrogen bond was characterized by a bond critical point connecting the hydrogen and the acceptor atom (O or N). mdpi.com The topological parameters at these BCPs are consistent with established criteria for hydrogen bonding.

Below is a representative table illustrating the kind of data obtained from a QTAIM analysis for non-covalent interactions in an oxime system, based on values typically reported in the literature. researchgate.netnih.govmdpi.com

| Interaction Type | Bond Path | Electron Density (ρ) (a.u.) | Laplacian (∇²ρ) (a.u.) | Total Energy Density (H) (a.u.) |

| Hydrogen Bond | O-H···N | 0.015 - 0.035 | 0.050 - 0.120 | < 0 |

| Hydrogen Bond | C-H···O | 0.005 - 0.015 | 0.020 - 0.050 | > 0 |

| van der Waals | C-H···π | 0.002 - 0.010 | 0.010 - 0.030 | > 0 |

| π-hole Interaction | C···O | 0.008 - 0.012 | 0.025 - 0.040 | > 0 |

This table is illustrative and presents typical ranges for QTAIM parameters for different types of non-covalent interactions. Actual values would be specific to the molecule and the computational level of theory used.

These computational tools are essential for building a comprehensive understanding of the subtle forces that dictate the behavior of molecules like this compound at a supramolecular level. mdpi.comfrontiersin.org

Research Applications of 2 Hydroxyimino 2 Phenylacetic Acid in Chemical Synthesis and Materials Science

Role as Versatile Intermediates in Complex Organic Synthesis

2-(Hydroxyimino)-2-phenylacetic acid, also known as phenylglyoxylic acid oxime, is a valuable and versatile intermediate in the field of organic synthesis. Its unique molecular structure, featuring a carboxylic acid, an oxime, and a phenyl group, provides multiple reactive sites for a variety of chemical transformations. This allows for the construction of complex molecular architectures and the synthesis of a diverse range of organic compounds.

One of the primary applications of this compound is as a precursor for the synthesis of various heterocyclic compounds. exlibrisgroup.com For instance, it can be utilized in reactions to form isoxazoles, a class of five-membered heterocyclic compounds with significant applications in medicinal chemistry and materials science. The oxime functional group can participate in cyclization reactions, leading to the formation of the isoxazole (B147169) ring system.

Furthermore, derivatives of this compound serve as key building blocks in multi-step synthetic sequences. For example, its amide derivative, 2-(hydroxyimino)-N-phenylacetamide, can be synthesized and potentially used as a precursor for more complex molecules with therapeutic properties. ontosight.ai The presence of the phenyl ring, the hydroxyimino group, and the acetamide (B32628) group offers distinct points for further functionalization and molecular elaboration.

The reactivity of the carboxylic acid group also allows for its conversion into a variety of other functional groups, such as esters, amides, and acid chlorides. These transformations expand the synthetic utility of this compound, enabling its incorporation into a broader range of target molecules. Its role as a foundational component is crucial in the synthesis of new phenylacetic acid derivatives, which are a class of substances with a wide spectrum of biological activities. mdpi.com

The strategic placement of functional groups in this compound makes it an important starting material for creating libraries of compounds for drug discovery and development. Its ability to participate in various chemical reactions facilitates the generation of molecular diversity, which is essential for identifying new lead compounds with desired biological activities.

| Compound | Role in Synthesis | Resulting Products |

| This compound | Precursor | Heterocyclic compounds (e.g., isoxazoles) |

| 2-(Hydroxyimino)-N-phenylacetamide | Intermediate | Complex molecules with potential therapeutic properties ontosight.ai |

| Phenylacetic acid derivatives | Starting material | Biologically active compounds mdpi.com |

Applications in Ligand Design and Coordination Chemistry

The presence of both a carboxylic acid and an oxime group makes this compound and its derivatives excellent candidates for ligand design in coordination chemistry. These functional groups can act as coordination sites for a wide variety of metal ions, leading to the formation of stable metal complexes with interesting structural and electronic properties.

The oxime group (-C=N-OH) is a particularly effective coordinating group, capable of binding to metal ions through both the nitrogen and oxygen atoms. This can lead to the formation of chelate rings, which enhance the stability of the resulting metal complexes. The carboxylic acid group can also coordinate to metal ions, either in its protonated or deprotonated form, further increasing the coordination possibilities and the structural diversity of the resulting complexes.

Synthesis and Spectroscopic Characterization of Metal Complexes

Researchers have successfully synthesized and characterized a variety of metal complexes incorporating ligands derived from this compound. These studies often involve reacting the ligand with a suitable metal salt under controlled conditions to yield the desired coordination compound.

The resulting metal complexes are then typically characterized using a range of spectroscopic techniques, including:

Infrared (IR) Spectroscopy: To identify the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the C=N, N-O, and C=O bonds.

UV-Visible (UV-Vis) Spectroscopy: To study the electronic transitions within the complex and gain insights into its electronic structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the structure of the complex in solution and to study the magnetic properties of paramagnetic complexes.

X-ray Crystallography: To obtain precise information about the three-dimensional structure of the complex in the solid state, including bond lengths, bond angles, and coordination geometry.

Exploration of Supramolecular Assemblies Involving Oxime Ligands

The ability of oxime-containing ligands like this compound to form hydrogen bonds and engage in other non-covalent interactions makes them attractive building blocks for the construction of supramolecular assemblies. These are large, well-organized structures formed through the spontaneous association of smaller molecular components.

Hydrogen bonding between the oxime groups of adjacent ligands, or between the oxime group and other functional groups within the complex, can lead to the formation of one-, two-, or three-dimensional networks. The phenyl groups can also participate in π-π stacking interactions, further stabilizing the supramolecular structure.

The design and synthesis of these supramolecular assemblies are of great interest due to their potential applications in areas such as:

Crystal Engineering: The predictable nature of hydrogen bonding and other non-covalent interactions allows for the rational design of crystalline materials with specific properties.

Host-Guest Chemistry: The cavities and channels within supramolecular structures can be used to encapsulate smaller molecules or ions, leading to applications in sensing, separation, and catalysis.

Materials Science: Supramolecular assemblies can exhibit interesting properties, such as porosity, luminescence, and magnetism, which can be tuned by modifying the structure of the ligand and the choice of the metal ion.

Development of Novel Synthetic Methodologies Leveraging Oxime Reactivity

The oxime functional group in this compound is a versatile platform for the development of novel synthetic methodologies. Its reactivity can be harnessed to perform a variety of chemical transformations, leading to the synthesis of new and interesting organic molecules.

One important reaction of oximes is the Beckmann rearrangement , in which an oxime is converted into an amide under acidic conditions. This reaction can be used to synthesize a variety of amides and lactams, which are important functional groups in many natural products and pharmaceuticals.

Another key aspect of oxime reactivity is its ability to undergo cycloaddition reactions . For example, oximes can react with alkenes in [3+2] cycloaddition reactions to form isoxazolines, which are valuable heterocyclic building blocks.

Furthermore, the oxime group can be readily reduced to an amine or oxidized to a nitro compound, providing access to other important functional groups. The development of new catalysts and reaction conditions for these transformations is an active area of research.

The unique reactivity of the oxime group, combined with the other functional groups present in this compound, makes it a powerful tool for organic chemists to develop new synthetic methods and to access a wide range of molecular structures.

Contributions to Polymer Science and Advanced Materials Development

The versatile chemical nature of this compound and its derivatives also lends itself to applications in polymer science and the development of advanced materials. The presence of multiple reactive sites allows for its incorporation into polymer chains, either as a monomer or as a functionalizing agent.

For instance, the carboxylic acid group can be used to form polyester (B1180765) or polyamide linkages, while the oxime group can participate in other types of polymerization reactions or be used to crosslink polymer chains. The incorporation of this compound into a polymer can impart specific properties to the resulting material, such as:

Improved thermal stability: The rigid phenyl ring and the potential for hydrogen bonding can increase the thermal stability of the polymer.

Enhanced mechanical properties: The introduction of polar groups can lead to stronger intermolecular forces and improved mechanical strength.

Metal-chelating ability: The presence of the oxime and carboxylic acid groups can allow the polymer to bind to metal ions, leading to applications in areas such as catalysis, sensing, and environmental remediation.

Photo-responsive behavior: The oxime group can undergo photochemical reactions, which could be used to develop photo-responsive materials.

Research in this area focuses on the synthesis and characterization of new polymers containing this compound and the investigation of their properties and potential applications.

Q & A

Basic: What synthetic methodologies are recommended for 2-(Hydroxyimino)-2-phenylacetic acid, and how can reaction parameters be optimized?

Answer:

The synthesis of this compound typically involves condensation reactions between phenylacetic acid derivatives and hydroxylamine. Key steps include:

- Substrate Preparation : Start with 2-phenylacetic acid and hydroxylamine hydrochloride under basic conditions (e.g., NaOH) to facilitate imine formation .

- Catalyst Selection : Acid catalysts (e.g., HCl) or metal catalysts may enhance reaction efficiency, depending on the substituents .

- Optimization : Control temperature (e.g., 60–80°C) to minimize side reactions, and use polar aprotic solvents (e.g., DMF) to stabilize intermediates. Monitor reaction progress via TLC or HPLC .

Basic: Which spectroscopic techniques are most reliable for characterizing this compound?

Answer:

A multi-technique approach ensures accurate characterization:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the hydroxyimino group (δ ~8–10 ppm for imine protons) and phenylacetic acid backbone .

- FT-IR : Detect C=N stretching (~1640 cm⁻¹) and carboxylic acid O-H (~2500–3300 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

- X-ray Crystallography : For crystalline derivatives, SHELX software refines crystal structures to confirm stereochemistry .

Basic: What stability precautions should be observed during storage and handling of this compound?

Answer:

- Storage : Store in airtight containers at 2–8°C to prevent hydrolysis of the hydroxyimino group. Avoid moisture and light exposure .

- Incompatibilities : Strong oxidizing agents (e.g., HNO₃) and bases may degrade the compound. Use inert atmospheres (N₂/Ar) during sensitive reactions .

Advanced: How can researchers resolve contradictions in spectroscopic or crystallographic data during structural elucidation?

Answer:

- Data Cross-Validation : Compare NMR/IR results with computational simulations (e.g., DFT calculations) to identify discrepancies in peak assignments .

- Crystallographic Refinement : Use SHELXL for high-resolution data to resolve ambiguities in bond lengths/angles. Validate hydrogen bonding networks via Olex2 or Mercury .

- Isotopic Labeling : Introduce ¹⁵N or ²H in the hydroxyimino group to clarify NMR splitting patterns .

Advanced: What strategies improve yield in multi-step syntheses of this compound derivatives?

Answer:

- Stepwise Optimization : Isolate intermediates (e.g., oxime precursors) to reduce side reactions. Use flow chemistry for precise control of reaction kinetics .

- Catalytic Systems : Transition-metal catalysts (e.g., CuI) can enhance imine formation efficiency. Screen ligands (e.g., bipyridine) to stabilize reactive intermediates .

- Solvent Engineering : Switch from THF to DMSO for improved solubility of polar intermediates, reducing byproduct formation .

Advanced: How does the hydroxyimino group influence the compound’s biochemical interactions?

Answer:

- Enzyme Inhibition : The hydroxyimino group acts as a chelating agent, potentially inhibiting metalloenzymes (e.g., cytochrome P450). Conduct kinetic assays (IC₅₀ measurements) to quantify inhibition .

- Redox Activity : The imine moiety may participate in redox cycling, generating reactive oxygen species (ROS). Use ESR spectroscopy to detect radical intermediates .

Advanced: Which computational tools are effective for modeling the electronic structure of this compound?

Answer:

- Quantum Mechanics (QM) : Gaussian or ORCA software calculates HOMO-LUMO gaps and charge distribution, predicting reactivity sites .

- Molecular Dynamics (MD) : Simulate solvation effects (e.g., water interactions) using AMBER or GROMACS to study stability in biological environments .

- Docking Studies : AutoDock Vina models interactions with protein targets (e.g., kinases) to guide drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.